Stearic acid, monoester with glycerol monopalmitate
Overview
Description
Stearic acid, monoester with glycerol monopalmitate: is a compound formed by the esterification of stearic acid and glycerol monopalmitate. It is a type of monoglyceride, which is commonly used in various industrial applications due to its unique chemical properties. The molecular formula of this compound is C37H72O5 , and it has a molecular weight of 596.96458 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of stearic acid, monoester with glycerol monopalmitate typically involves the esterification of stearic acid with glycerol monopalmitate. This reaction can be catalyzed by either acidic or basic catalysts. Common acidic catalysts include sulfuric acid and phosphoric acid, while basic catalysts include metal hydroxides and inorganic carbonates .
Industrial Production Methods: Industrial production of this compound often involves a glycerolysis reaction between triglycerides (from either vegetable or animal fats) and glycerol. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Stearic acid, monoester with glycerol monopalmitate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of peroxides or other oxygenated derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., ammonia, amines).
Major Products Formed:
Oxidation: Formation of peroxides and other oxygenated derivatives.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted derivatives such as halogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, stearic acid, monoester with glycerol monopalmitate is used as an emulsifier and surfactant in various chemical formulations. It helps in stabilizing emulsions and improving the solubility of hydrophobic compounds .
Biology: In biological research, this compound is used as a model lipid to study the behavior of lipid bilayers and membrane dynamics. It is also used in the preparation of liposomes for drug delivery applications .
Medicine: In medicine, this compound is used as an excipient in pharmaceutical formulations. It helps in improving the bioavailability and stability of active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used as a lubricant, plasticizer, and antistatic agent in the production of plastics and other materials. It is also used as a thickening agent in cosmetics and personal care products .
Mechanism of Action
The mechanism of action of stearic acid, monoester with glycerol monopalmitate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes .
Molecular Targets and Pathways:
Lipid Membranes: Integration into lipid bilayers, affecting membrane fluidity and permeability.
Proteins: Interaction with membrane-bound proteins and enzymes, altering their function and activity.
Comparison with Similar Compounds
Glycerol monostearate: A monoglyceride formed by the esterification of glycerol with stearic acid.
Glycerol monopalmitate: A monoglyceride formed by the esterification of glycerol with palmitic acid.
Uniqueness: Stearic acid, monoester with glycerol monopalmitate is unique due to its combination of stearic acid and glycerol monopalmitate, which imparts distinct chemical and physical properties. This compound exhibits a balance of hydrophilic and hydrophobic characteristics, making it highly effective as an emulsifier and surfactant .
Properties
IUPAC Name |
(2-hexadecanoyloxy-3-hydroxypropyl) octadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQDALBEQRZDPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276259, DTXSID40952074 | |
Record name | 1,2,3-Propanetriol hexadecanoate octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Hexadecanoyloxy)-3-hydroxypropyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29593-61-1, 14015-55-5 | |
Record name | Stearic acid, monoester with glycerol monopalmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Propanetriol hexadecanoate octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Hexadecanoyloxy)-3-hydroxypropyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stearic acid, monoester with glycerol monopalmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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